molecular formula C11H10ClNO3 B1597198 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91349-19-8

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1597198
CAS No.: 91349-19-8
M. Wt: 239.65 g/mol
InChI Key: ACCRKQWGKXZJPM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 91349-19-8) is a pyrrolidinone derivative with the molecular formula C₁₁H₁₀ClNO₃ and a molecular weight of 239.66 g/mol . The compound features a 5-oxopyrrolidine core substituted with a 2-chlorophenyl group at position 1 and a carboxylic acid moiety at position 2. Its structure has been confirmed via X-ray crystallography in related derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, which adopts a planar conformation with intermolecular hydrogen bonding stabilizing the crystal lattice .

This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity, particularly in antioxidant and antimicrobial applications. For example, derivatives bearing heterocyclic moieties (e.g., oxadiazoles, triazoles) exhibit potent radical scavenging properties .

Properties

IUPAC Name

1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRKQWGKXZJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387432
Record name 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91349-19-8
Record name 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid group and a chlorophenyl substituent, which contributes to its biological activity. Its molecular formula is C11_{11}H10_{10}ClN1_{1}O3_{3}.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It targets beta-lactamase enzymes, particularly in Escherichia coli, which are crucial for antibiotic resistance .
  • GABA Receptor Antagonism : The compound has been suggested to act as a GABA-receptor antagonist, which may influence neurotransmission .
  • Histamine-N-methyl Transferase Inhibition : This action may contribute to anti-inflammatory effects .

Pharmacological Activities

Recent studies have highlighted various pharmacological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties against multidrug-resistant Gram-positive pathogens. The following table summarizes the antimicrobial activity observed in recent studies:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Activity Level
1aStaphylococcus aureus8 µg/mLModerate
24bEnterococcus faecalis16 µg/mLModerate
14Clostridium difficile32 µg/mLModerate
15Candida auris16 µg/mLHigh

These results suggest that structural modifications can enhance the antimicrobial efficacy of this class of compounds .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells showed varying degrees of cytotoxicity among different derivatives. The following table summarizes the anticancer activity:

CompoundIC50 (µM)Selectivity Index (SI)
1810>10
215>20
2215>5

Compounds with lower IC50 values indicate higher potency against cancer cells compared to non-cancerous cells .

Study on Antimicrobial Resistance

A study explored the efficacy of various derivatives against multidrug-resistant strains. It was found that certain derivatives exhibited significant activity against vancomycin-intermediate S. aureus, suggesting potential for development as new antimicrobial agents .

Neuropharmacological Potential

Preliminary investigations into neuropharmacological applications have shown that similar compounds possess anti-inflammatory and neuroprotective effects, indicating that this compound may also have therapeutic potential in treating neurodegenerative diseases .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through various chemical pathways that involve the modification of pyrrolidine derivatives. The general synthetic route includes:

  • Starting Materials : Typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine derivatives.
  • Reagents : Commonly used reagents include bases like triethylamine and solvents such as dichloromethane.
  • Yield Optimization : Reaction conditions are adjusted to maximize yield and purity, often involving purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has demonstrated that 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibits significant antimicrobial activity against various pathogens. Notably:

  • Gram-positive Bacteria : The compound has shown effectiveness against multidrug-resistant strains, including Staphylococcus aureus and Enterococcus faecalis. In vitro studies indicate that its structure influences the degree of activity, with certain derivatives displaying enhanced potency compared to the parent compound .
  • Fungal Infections : It also exhibits antifungal properties against Candida species and other resistant fungal pathogens. The mechanism appears to involve disruption of cell wall synthesis and increased membrane permeability .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Studies have utilized assays such as DPPH radical scavenging to evaluate its ability to neutralize free radicals:

  • Comparative Analysis : Certain derivatives have been reported to possess antioxidant activities greater than that of ascorbic acid, suggesting their potential use in formulations aimed at oxidative stress reduction .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound derivatives:

  • Cell Viability Studies : In vitro tests using A549 lung cancer cells indicate that specific modifications to the compound significantly reduce cell viability. For instance, derivatives with additional chloro or hydroxyl groups showed enhanced cytotoxicity, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antioxidant ActivityIdentified potent antioxidant properties; some derivatives outperformed ascorbic acid in scavenging assays.
Antimicrobial ActivityDemonstrated effective inhibition against multidrug-resistant Gram-positive bacteria and fungi; structure-dependent efficacy noted.
Anticancer ActivitySignificant reduction in A549 cell viability with specific derivatives; potential for development as anticancer agents.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid moiety undergoes nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProductYieldCharacterization DataSource
Methyl ester formation Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (18 h)Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate68%IR: 1738 cm<sup>−1</sup> (ester C=O), 1659 cm<sup>−1</sup> (pyrrolidinone C=O); m.p. 145–146°C
Hydrazide synthesis Hydrazine hydrate, propan-2-ol, reflux1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide85%IR: 1664 cm<sup>−1</sup> (amide C=O); <sup>1</sup>H-NMR: δ 9.20 ppm (NH<sub>2</sub>)

Mechanistic Insight : The acid group reacts via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol or hydrazine .

Electrophilic Aromatic Substitution

The chlorophenyl group directs further substitution, though steric and electronic effects modulate reactivity.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C1-(5-Chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid78%<sup>13</sup>C-NMR: δ 148.2 ppm (NO<sub>2</sub>); regioselectivity at meta to chlorine
Halogenation Cl<sub>2</sub>, FeCl<sub>3</sub>1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid65%Enhanced antimicrobial activity post-chlorination

Regiochemical Note : Nitration occurs preferentially at the 3-position of the phenyl ring due to steric hindrance from the pyrrolidinone substituent .

Reductive Functionalization

The pyrrolidinone ring and carboxylic acid group participate in reduction pathways.

Reaction TypeReagents/ConditionsProductYieldKey DataSource
Carbonyl reduction NaBH<sub>4</sub>, EtOH1-(2-Chlorophenyl)-5-hydroxypyrrolidine-3-carboxylic acidNot reportedIR: Loss of 1680 cm<sup>−1</sup> (C=O) (analogous system)
Nitro to amine H<sub>2</sub>, Raney Ni, propan-2-ol1-(5-Chloro-2-hydroxy-3-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid85%<sup>1</sup>H-NMR: δ 6.85 ppm (Ar-H); m.p. 210–211°C

Limitation : Direct reduction of the pyrrolidinone carbonyl is sterically hindered by the adjacent substituents.

Cyclocondensation Reactions

The hydrazide derivative serves as a precursor for heterocycle synthesis.

Reaction TypeReagents/ConditionsProductYieldKey DataSource
1,3,4-Oxadiazole formation CS<sub>2</sub>, KOH, EtOH1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one73%IR: 1255 cm<sup>−1</sup> (C=S); antioxidant activity 1.5× ascorbic acid
Triazole synthesis Acetylacetone, H<sub>2</sub>SO<sub>4</sub>4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1-(2-hydroxyphenyl)pyrrolidin-2-one68%<sup>13</sup>C-NMR: δ 152.9 ppm (C=S)

Application : These heterocycles exhibit enhanced antioxidant and antimicrobial properties compared to the parent compound .

Salt and Complex Formation

The carboxylic acid group forms salts with inorganic and organic bases.

Reaction TypeReagents/ConditionsProductKey DataSource
Sodium salt formation NaOH, H<sub>2</sub>OSodium 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylateSolubility >200 mg/mL in H<sub>2</sub>O (analogous system)
Metal chelation FeCl<sub>3</sub>, EtOHFe(III) complexUV-Vis: λ<sub>max</sub> 435 nm (charge transfer) (structural analog)

Stability : Salts show improved aqueous solubility, facilitating formulation for biological testing .

Comparative Reactivity of Structural Analogs

The 2-chlorophenyl substituent influences reactivity compared to other derivatives:

CompoundSubstituentKey Reactivity DifferenceSource
1-(3,5-Dichloro-2-hydroxyphenyl) analogAdditional Cl and OHHigher electrophilic substitution rates due to increased ring activation
1-(4-Chlorophenethyl) analogPhenethyl groupEnhanced lipophilicity alters esterification kinetics

Electronic Effects : The electron-withdrawing chlorine atom deactivates the phenyl ring but directs substituents to meta/para positions .

Comparison with Similar Compounds

Antioxidant Activity

Compound DPPH Scavenging (% Inhibition) Reducing Power (OD₇₀₀ nm) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 89.2% (1.5× ascorbic acid) 1.420
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one 78.5% (1.35× ascorbic acid) 1.149
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 72.3% 1.675
Ascorbic Acid (Control) 59.4% 0.950

Notable Findings:

  • Heterocyclic moieties (oxadiazoles, triazoles) significantly boost antioxidant activity by stabilizing radical intermediates .
  • Free carboxylic acid groups enhance reducing power, as seen in compound 6 (OD = 1.675) .

Antimicrobial Activity

Compound MIC against S. aureus (μg/mL) MIC against E. coli (μg/mL) Reference
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 8.2 >64
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 16.7 32.5
Vancomycin (Control) 2.0 >64

Key Insights:

  • Dichloro substitution (3,5-Cl₂) improves Gram-positive antibacterial activity, likely due to increased lipophilicity .
  • Derivatives lacking halogens show reduced efficacy, highlighting the role of Cl in membrane disruption .

Preparation Methods

Cyclization and Initial Formation of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

The core 5-oxopyrrolidine-3-carboxylic acid scaffold is often synthesized via cyclization reactions involving succinic anhydride and imines or amino acid derivatives. For example, the Castagnoli–Cushman reaction is a well-established method to prepare stereochemically dense 5-oxopyrrolidines by cyclizing succinic anhydride with imines, forming the pyrrolidinone ring system with a carboxylic acid functionality at the 3-position.

  • This method has been optimized using directing groups such as 8-aminoquinoline to facilitate Pd-catalyzed C(sp^3)–H arylation, allowing the introduction of aryl groups at specific positions on the pyrrolidine ring, including the 1-position nitrogen substituent.

Esterification and Hydrazide Formation

Starting from the free acid, methyl esters of 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared using standard esterification protocols with methanol and acid catalysts.

  • The methyl ester intermediate facilitates further derivatization, such as conversion to hydrazides by reaction with hydrazine hydrate in refluxing isopropanol.

  • These hydrazide derivatives serve as key intermediates for synthesizing various heterocyclic derivatives and analogs with potential biological activity.

Condensation and Heterocyclic Ring Formation

Hydrazide intermediates can undergo condensation reactions with various reagents (e.g., urea, carbothioamides) to form heterocyclic rings fused or appended to the pyrrolidinone core.

  • For example, condensation with urea in propan-2-ol yields benzoxazole derivatives, confirmed by characteristic NMR signals (e.g., NH proton at 12.00 ppm).

  • Other condensation reactions in acidic or alkaline media produce thiadiazole, triazolone, and triazolethione derivatives, expanding the chemical diversity of the compound class.

One-Pot Multicomponent Synthesis Approaches

Alternative synthetic strategies involve one-pot multicomponent reactions such as Ugi condensation followed by intramolecular cyclization.

  • For instance, derivatives related to 5-oxopyrrolidine-3-carboxylic acid have been synthesized by reacting aromatic amines, substituted arylacroleins, aromatic acids, and isocyanides in methanol at room temperature, followed by base treatment to induce cyclization.

  • These methods offer efficient routes to functionalized 5-oxopyrrolidines with diverse aryl substituents, including halogenated phenyl groups.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Outcome/Notes References
Cyclization Castagnoli–Cushman reaction Succinic anhydride + imines, Pd catalyst, 8-aminoquinoline directing group Formation of 5-oxopyrrolidine-3-carboxylic acid core with directing group
N-Arylation Pd-catalyzed C–H activation Aryl iodide (2-chlorophenyl), (BnO)2PO2H, 1,4-dioxane, 110 °C, 21 h Introduction of 2-chlorophenyl substituent at nitrogen; high regioselectivity
Directing Group Removal Boc protection + oxidative cleavage (Boc)2O, DMAP, MeCN; then H2O_2, LiOH Removal of 8-aminoquinoline to yield free acid derivative
Esterification Acid catalyzed esterification Methanol, acid catalyst Methyl ester of this compound
Hydrazide Formation Hydrazinolysis Hydrazine hydrate, reflux in isopropanol Conversion of ester to hydrazide intermediate
Condensation to Heterocycles Condensation with urea, carbothioamides Urea or carbothioamides, acidic or alkaline media Formation of benzoxazole, thiadiazole, triazolone, and triazolethione derivatives
One-Pot Multicomponent Synthesis Ugi condensation + cyclization Aromatic amine, arylacrolein, aromatic acid, isocyanide, base Efficient synthesis of diversified 5-oxopyrrolidine derivatives with aryl substituents

Research Findings and Optimization Notes

  • The Pd-catalyzed C(sp^3)–H arylation method is notable for its regioselectivity and ability to introduce aryl groups directly on the nitrogen-substituted pyrrolidinone ring, providing a versatile tool for synthesizing this compound derivatives.

  • The choice of directing group and its subsequent removal is critical for obtaining the free acid form without compromising the integrity of the pyrrolidinone ring.

  • Esterification and hydrazide formation steps are standard and provide versatile intermediates for further functionalization, including heterocyclic ring construction, which may enhance biological activity.

  • One-pot multicomponent reactions offer a streamlined alternative to multi-step syntheses, with the potential for structural diversity and improved yields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-chloroaniline derivatives with itaconic acid under reflux in aqueous or acidic media. For example, analogous synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using sulfuric acid as a catalyst . Key variables include temperature (80–100°C), solvent polarity, and catalyst type. Yield optimization requires monitoring via HPLC or LC-MS to detect intermediates like 4-acetyl-pyrrolidin-2-one derivatives. Purity is assessed using NMR (¹H/¹³C) and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed using a Bruker D8 VENTURE diffractometer. Data refinement uses SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography. Key parameters include R-factor convergence (< 0.05) and thermal displacement validation. For accuracy, compare bond lengths and angles with analogous pyrrolidine-carboxylic acid structures in the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The carboxylic proton (COOH) typically appears as a broad singlet at δ 10–12 ppm. Aromatic protons (2-chlorophenyl) resonate as multiplets at δ 7.2–7.8 ppm .
  • FT-IR : Confirm the lactam (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functional groups .
  • MS (ESI+) : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₀ClNO₃: 239.02 g/mol). Fragmentation patterns include loss of CO₂ (44 Da) and Cl (35.5 Da) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electronic properties (HOMO-LUMO gap, dipole moment) to predict reactivity. Molecular docking (AutoDock Vina) against targets like neutrophil elastase or chemokine receptors (e.g., CXCR4) assesses binding affinity. Validate models using co-crystallized ligand data from the Protein Data Bank (PDB). For example, analogs of 5-oxopyrrolidine-3-carboxylic acid show inhibitory activity against human neutrophil elastase (Ki < 10 µM) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). Standardize protocols:

  • Use recombinant enzymes (e.g., PYCR1) with activity validated via UV-Vis kinetics.
  • Perform dose-response curves (IC₅₀) in triplicate, accounting for solvent effects (DMSO ≤ 1% v/v).
  • Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

  • Methodological Answer : Byproducts like regioisomers (e.g., 1-(3-chlorophenyl) derivatives) form due to incomplete regioselectivity. Mitigation strategies:

  • Optimize reaction time and stoichiometry via Design of Experiments (DoE).
  • Employ chiral HPLC (Chiralpak IA column) to separate enantiomers.
  • Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. What are the challenges in correlating in vitro antioxidant activity with in vivo efficacy for this compound?

  • Methodological Answer : While in vitro assays (e.g., DPPH radical scavenging) may show IC₅₀ values < 50 µM, bioavailability issues (e.g., poor permeability, metabolic instability) limit in vivo translation. Solutions:

  • Measure logP (octanol/water) to assess lipophilicity; ideal range: 1–3.
  • Perform hepatic microsomal stability assays (e.g., rat liver microsomes + NADPH).
  • Use Caco-2 cell monolayers to predict intestinal absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

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